molecular formula C14H10O5 B1231809 8-Hydroxy-2-(1-hydroxyethyl)benzo[f][1]benzofuran-4,9-dione CAS No. 123049-14-9

8-Hydroxy-2-(1-hydroxyethyl)benzo[f][1]benzofuran-4,9-dione

Cat. No.: B1231809
CAS No.: 123049-14-9
M. Wt: 258.23 g/mol
InChI Key: CKCXAMWUYPZVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

8-Hydroxy-2-(1’-hydroxyethyl)naphtho-[2,3-b]-furan-4,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like PIDA and bases like Et3N . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidative peri-cyclization can occur, leading to the formation of different naphthoquinone derivatives .

Mechanism of Action

The mechanism of action of 8-Hydroxy-2-(1’-hydroxyethyl)naphtho-[2,3-b]-furan-4,9-dione involves its interaction with molecular targets and pathways that are crucial for cell survival and proliferation. It has been shown to induce G2/M cell cycle arrest and affect pathways related to cell survival, proliferation, angiogenesis, and oxidative stress . This compound’s ability to selectively reduce cell viability and migration makes it a promising candidate for cancer treatment.

Comparison with Similar Compounds

8-Hydroxy-2-(1’-hydroxyethyl)naphtho-[2,3-b]-furan-4,9-dione can be compared with other similar compounds such as 5-hydroxy-2-(1-hydroxyethyl)naphtho-[2,3-b]-furan-4,9-dione and naphtho[1,2-b]benzofuran derivatives . These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique cytotoxic properties of 8-Hydroxy-2-(1’-hydroxyethyl)naphtho-[2,3-b]-furan-4,9-dione make it distinct from its analogs.

Properties

CAS No.

123049-14-9

Molecular Formula

C14H10O5

Molecular Weight

258.23 g/mol

IUPAC Name

8-hydroxy-2-(1-hydroxyethyl)benzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C14H10O5/c1-6(15)10-5-8-12(17)7-3-2-4-9(16)11(7)13(18)14(8)19-10/h2-6,15-16H,1H3

InChI Key

CKCXAMWUYPZVFL-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O

Canonical SMILES

CC(C1=CC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Hydroxy-2-(1-hydroxyethyl)benzo[f][1]benzofuran-4,9-dione
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8-Hydroxy-2-(1-hydroxyethyl)benzo[f][1]benzofuran-4,9-dione
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8-Hydroxy-2-(1-hydroxyethyl)benzo[f][1]benzofuran-4,9-dione
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8-Hydroxy-2-(1-hydroxyethyl)benzo[f][1]benzofuran-4,9-dione
Reactant of Route 6
8-Hydroxy-2-(1-hydroxyethyl)benzo[f][1]benzofuran-4,9-dione

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